molecular formula C17H19N3O6 B8816846 Varenicline tartrate

Varenicline tartrate

Cat. No.: B8816846
M. Wt: 361.3 g/mol
InChI Key: TWYFGYXQSYOKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monastrol is a small molecule inhibitor that has garnered significant attention in the field of cancer research. It was discovered by Thomas U. This inhibition leads to the arrest of cell division, making monastrol a potential candidate for cancer therapy .

Chemical Reactions Analysis

Monastrol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions are often derivatives of monastrol with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Monastrol has been extensively studied for its applications in various scientific fields:

Properties

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

TWYFGYXQSYOKLK-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino-[2,3-h][3]benzazepine (50 g) was dissolved in methanol (375 ml) and the solution was added to a solution of tartaric acid (39.31 g) dissolved in methanol (375 ml) at 20-25° C. The suspension was stirred for 1 hour 30 minutes at 20-25° C. followed by filtration of the solid and then drying to yield 82 g of varenicline tartrate (Purity by HPLC: 99.9%).
Name
7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino-[2,3-h][3]benzazepine
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
39.31 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Three
Yield
99.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Varenicline tartrate
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Varenicline tartrate
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Reactant of Route 5
Varenicline tartrate
Reactant of Route 6
Varenicline tartrate

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